(Trifluoromethyl)tris(triphenylphosphine)copper(I)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

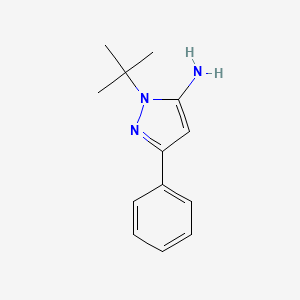

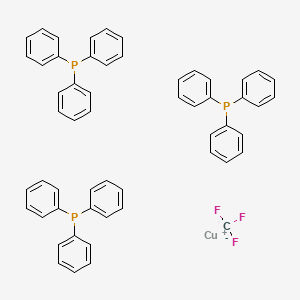

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a compound with the molecular formula C55H45CuF3P3 and a molecular weight of 919.43 . It is a solid substance at 20°C and is sensitive to moisture . The compound is white to almost white in color and appears as a powder or crystal .

Molecular Structure Analysis

The InChI code for (Trifluoromethyl)tris(triphenylphosphine)copper(I) is 1S/3C18H15P.CF3.Cu/c31-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h31-15H;; . This indicates that the compound consists of three triphenylphosphine (C18H15P) molecules, one trifluoromethyl (CF3) group, and one copper(I) atom.Physical And Chemical Properties Analysis

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a solid at 20°C and is sensitive to moisture . It has a melting point of 155°C (dec.) . The compound is slightly soluble in tetrahydrofuran .Aplicaciones Científicas De Investigación

Medicinal Chemistry Drug Discovery

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is utilized in medicinal chemistry, particularly in the discovery of new drugs. Its role in introducing trifluoromethyl groups into organic molecules is crucial because these groups can significantly alter the biological activity of a compound, potentially leading to the development of new pharmaceuticals with improved efficacy and pharmacokinetic properties .

Agrochemicals Synthesis of New Compounds

This compound also finds application in the synthesis of new agrochemicals. The trifluoromethyl group can enhance the biological activity of agrochemicals, making them more effective at lower doses and potentially reducing their environmental impact .

Organic Synthesis Trifluoromethylation Reactions

In organic synthesis, (Trifluoromethyl)tris(triphenylphosphine)copper(I) serves as a reagent for trifluoromethylation reactions. These reactions are important for introducing trifluoromethyl groups into various organic substrates, which can lead to the creation of compounds with unique chemical and physical properties .

Catalysis Oxidative Cross-Coupling Reactions

The compound is involved in catalytic processes, particularly oxidative cross-coupling reactions. These reactions are valuable in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in constructing complex organic molecules .

Analytical Chemistry Redox Potential Studies

It is used in analytical chemistry to study redox potentials of trifluoromethyl-containing compounds. Understanding these potentials is essential for mechanistic studies on trifluoromethylation reactions and can aid in developing new catalytic processes .

6. Material Science: Development of Fluorinated Materials The ability to introduce trifluoromethyl groups makes this compound valuable in material science for developing fluorinated materials that exhibit desirable properties such as increased thermal stability and chemical resistance .

Safety and Hazards

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Mecanismo De Acción

Target of Action

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a complex compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis . The primary targets of this compound are typically carbon-based molecules, where it facilitates the introduction of a trifluoromethyl group .

Mode of Action

This compound acts as a catalyst in organic reactions, particularly in the trifluoromethylation of aryl iodides . It interacts with its targets by donating a trifluoromethyl group to the target molecule . This results in the formation of a new carbon-fluorine bond, effectively introducing a trifluoromethyl group into the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by (Trifluoromethyl)tris(triphenylphosphine)copper(I) can vary depending on the specific reaction it is used in. Generally, it is involved in the oxidative cross-coupling reactions, facilitating the introduction of trifluoromethyl groups into organic molecules . The downstream effects of this can significantly alter the properties of the target molecule, including its reactivity, polarity, and stability.

Pharmacokinetics

It’s worth noting that the compound is generally handled and stored under inert gas, and it should be protected from moisture .

Result of Action

The primary result of the action of (Trifluoromethyl)tris(triphenylphosphine)copper(I) is the successful trifluoromethylation of target molecules . This can significantly alter the chemical properties of the target molecule, potentially making it more reactive, or altering its polarity or stability. The exact effects will depend on the nature of the target molecule and the specific reaction conditions.

Action Environment

The action of (Trifluoromethyl)tris(triphenylphosphine)copper(I) can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas . Additionally, the efficiency of the trifluoromethylation reaction can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment .

Propiedades

IUPAC Name |

copper(1+);trifluoromethane;triphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.CF3.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h3*1-15H;;/q;;;-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEZRALRKPUAPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[C-](F)(F)F.[Cu+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H45CuF3P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325810-07-9 |

Source

|

| Record name | (Trifluoromethyl)tris(triphenylphosphine)copper(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)

![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)

![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)